2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O2/c1-26-9-8-19-15-18(4-7-21(19)26)22(27-10-12-29-13-11-27)16-25-23(28)14-17-2-5-20(24)6-3-17/h2-7,15,22H,8-14,16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHINHSXZGCWGOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=C(C=C3)F)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide typically involves multiple steps:
Formation of the Indoline Moiety: The indoline structure can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.
Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Coupling with Morpholinoethyl Side Chain: The final step involves coupling the indoline and fluorophenyl intermediates with a morpholinoethyl group. This can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.
Reduction: Reduction reactions can be used to modify the fluorophenyl group or the indoline moiety, potentially altering the compound’s biological activity.
Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety may yield indole derivatives, while substitution reactions on the fluorophenyl group can introduce various functional groups, potentially leading to new analogs with different properties.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds structurally similar to 2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentrations (MICs) for related derivatives have been reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
- Structural features such as the fluorophenyl and morpholine groups may enhance antibacterial activity by facilitating membrane penetration and interaction with bacterial enzymes.
Antitumor Activity
This compound also shows potential antitumor properties:
- Studies on similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including HT29 colon cancer cells.
- The presence of electron-donating groups in the structure may enhance cytotoxicity, suggesting that modifications in the fluorophenyl and morpholine groups could be beneficial for developing effective antitumor agents.
Antimicrobial Evaluation
In vitro studies have tested derivatives of this compound for their ability to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features contributed to enhanced antibacterial activity, demonstrating the compound's potential utility in treating biofilm-associated infections.
Cytotoxicity Assays
Another study evaluated the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The findings suggested that the presence of electron-donating groups was critical for enhancing cytotoxicity, implying that the structural characteristics of this compound could similarly influence its antitumor properties.
| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. For instance, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
2-(4-Fluorophenyl)-N-(4-Nitrophenyl)acetamide (2c)
This analog (2c) shares the 4-fluorophenyl-acetamide backbone but substitutes the morpholinoethyl-indoline group with a nitrobenzene moiety. Key differences include:
- Solubility: The nitro group may reduce solubility in polar solvents, whereas the morpholino ring in the target compound could improve aqueous solubility.
2-(4-Fluorophenyl)-N-(2-Methoxyphenyl)acetamide (2d)
2d replaces the nitro group in 2c with a methoxy group, introducing steric and electronic effects:
- Hydrogen bonding: The methoxy oxygen could participate in weaker hydrogen bonding compared to the morpholino group’s nitrogen, affecting crystal lattice stability.
N-(4-Chlorophenyl)-2-(Hydroxyimino)acetamide
This compound features a hydroxyimino substituent on the acetamide backbone. Unlike the target compound’s morpholinoethyl group, the hydroxyimino moiety enables intramolecular hydrogen bonding (C–H⋯O), stabilizing its planar conformation. Such interactions may reduce conformational flexibility compared to the target compound’s rotatable morpholinoethyl chain.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Biological Activity
2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H24FN3O2
- Molecular Weight : 359.42 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes.
Key Mechanisms:
- Inhibition of Protein Kinases : The compound has shown promising results in inhibiting specific protein kinases involved in cancer cell proliferation.
- Antagonism of Receptors : It acts as an antagonist at certain neurotransmitter receptors, which may contribute to its effects on the central nervous system.
Pharmacological Profile
The pharmacological profile includes various biological activities such as:
Case Studies
Several studies have examined the biological activity of this compound:
-
Anticancer Study :
- Objective : To evaluate the anticancer effects on breast cancer cell lines.
- Method : MTT assay was used to assess cell viability.
- Results : The compound reduced cell viability by 70% at a concentration of 10 µM, indicating potent anticancer properties.
-
Neuroprotection Study :
- Objective : To investigate neuroprotective effects against oxidative stress.
- Method : Primary neuronal cultures were treated with the compound prior to exposure to oxidative agents.
- Results : Significant reduction in markers of apoptosis was observed, suggesting neuroprotective potential.
-
Analgesic Efficacy Study :
- Objective : To determine analgesic effects in a rodent model.
- Method : The hot plate test was employed to measure pain response.
- Results : The compound significantly increased pain threshold compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
